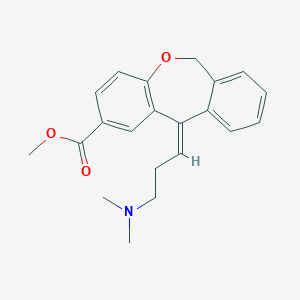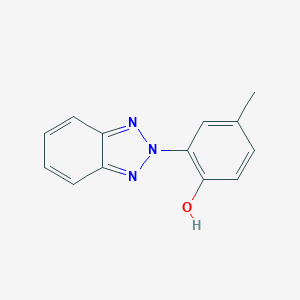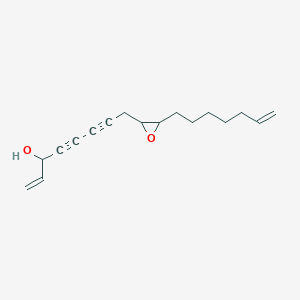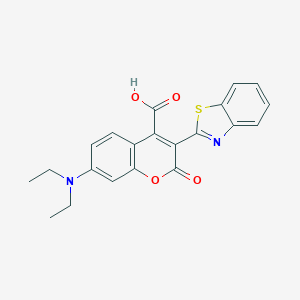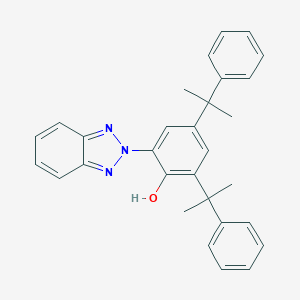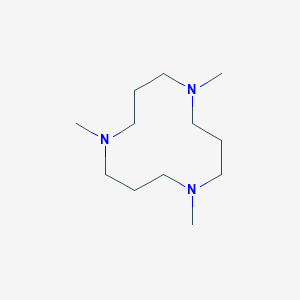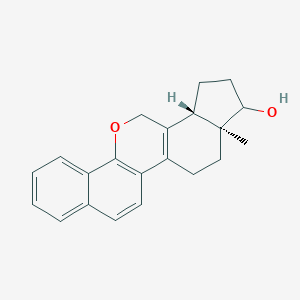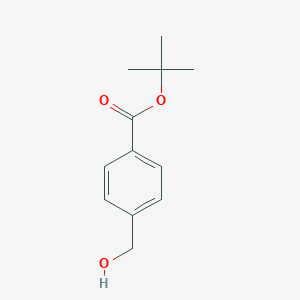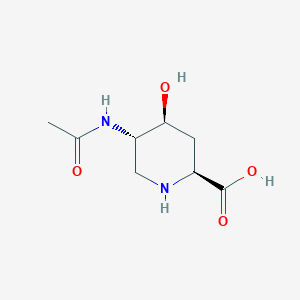
(E)-1,3-dibromo-2-méthylprop-1-ène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-dibromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6Br2. It is a halogenated alkene, characterized by the presence of two bromine atoms attached to a three-carbon chain with a double bond between the first and second carbon atoms. The “E” designation indicates that the two bromine atoms are on opposite sides of the double bond, giving the compound a trans configuration. This compound is of interest in various chemical research and industrial applications due to its reactivity and unique structural properties.
Applications De Recherche Scientifique
(E)-1,3-dibromo-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule construction.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It serves as a model compound for studying the effects of halogenated alkenes on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the development of novel materials with enhanced performance characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-1,3-dibromo-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropene (isobutene) using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds via a free radical mechanism, where the double bond of 2-methylpropene reacts with bromine to form the dibromo compound.
Another method involves the addition of hydrogen bromide (HBr) to 2-methylpropene, followed by a subsequent bromination step. This two-step process can be carried out under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In industrial settings, the production of (E)-1,3-dibromo-2-methylprop-1-ene may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the bromination process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-dibromo-2-methylprop-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted alkenes.
Elimination Reactions: Under basic conditions, (E)-1,3-dibromo-2-methylprop-1-ene can undergo dehydrohalogenation to form 2-methylprop-1-yne (isobutyne).
Addition Reactions: The double bond in the compound can react with various electrophiles, such as hydrogen halides (HX) or halogens (X2), to form addition products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in inert solvents like carbon tetrachloride (CCl4).
Major Products Formed
Substitution: Formation of 2-methylprop-1-en-3-ol or 2-methylprop-1-en-3-amine.
Elimination: Formation of 2-methylprop-1-yne.
Addition: Formation of 1,2,3-tribromo-2-methylpropane or 1,3-dibromo-2-methylpropane.
Mécanisme D'action
The mechanism of action of (E)-1,3-dibromo-2-methylprop-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the bromine atoms, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of reactive intermediates, such as carbocations and radicals, which can further react with other molecules in the system.
In biological systems, (E)-1,3-dibromo-2-methylprop-1-ene may interact with cellular components, such as proteins and nucleic acids, leading to potential biological effects. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
(E)-1,3-dibromo-2-methylprop-1-ene can be compared with other halogenated alkenes, such as:
1,2-dibromoethene: Similar in structure but lacks the methyl group, resulting in different reactivity and applications.
1,3-dibromo-2-chloropropene:
1,3-dichloro-2-methylprop-1-ene: Similar structure with chlorine atoms instead of bromine, affecting its reactivity and applications.
The uniqueness of (E)-1,3-dibromo-2-methylprop-1-ene lies in its specific combination of bromine atoms and the trans configuration, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
IUPAC Name |
(E)-1,3-dibromo-2-methylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUSGHWDLWVHBI-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35911-17-2 |
Source


|
| Record name | NSC148246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


